molecular formula C16H13IN2O2 B5111188 2-cyano-N-(2,3-dimethylphenyl)-3-(5-iodo-2-furyl)acrylamide

2-cyano-N-(2,3-dimethylphenyl)-3-(5-iodo-2-furyl)acrylamide

Cat. No. B5111188
M. Wt: 392.19 g/mol
InChI Key: IZHQPDREDFATSQ-WQLSENKSSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-cyano-N-(2,3-dimethylphenyl)-3-(5-iodo-2-furyl)acrylamide is a chemical compound that has gained attention in scientific research due to its potential applications in various fields.

Mechanism of Action

The mechanism of action of 2-cyano-N-(2,3-dimethylphenyl)-3-(5-iodo-2-furyl)acrylamide is not fully understood. However, it has been found to inhibit the activity of various enzymes and signaling pathways, which are involved in inflammation, cancer, and viral infections.
Biochemical and Physiological Effects:
Studies have shown that 2-cyano-N-(2,3-dimethylphenyl)-3-(5-iodo-2-furyl)acrylamide can inhibit the production of pro-inflammatory cytokines, such as interleukin-6 and tumor necrosis factor-alpha. It has also been found to induce apoptosis in cancer cells and inhibit the replication of certain viruses. However, further studies are needed to fully understand its biochemical and physiological effects.

Advantages and Limitations for Lab Experiments

One of the advantages of using 2-cyano-N-(2,3-dimethylphenyl)-3-(5-iodo-2-furyl)acrylamide in lab experiments is its potential as a tool for chemical biology research. Its ability to inhibit various enzymes and signaling pathways makes it a valuable compound for studying biological processes. However, its limitations include its potential toxicity and the need for further studies to fully understand its mechanism of action.

Future Directions

There are several future directions for the study of 2-cyano-N-(2,3-dimethylphenyl)-3-(5-iodo-2-furyl)acrylamide. One direction is the development of new drugs based on this compound for the treatment of inflammation, cancer, and viral infections. Another direction is the further study of its mechanism of action and its potential as a tool for chemical biology research. Additionally, the potential toxicity of this compound needs to be further investigated to ensure its safety for use in lab experiments.

Synthesis Methods

The synthesis of 2-cyano-N-(2,3-dimethylphenyl)-3-(5-iodo-2-furyl)acrylamide involves the reaction of 2,3-dimethylphenyl isocyanate with 5-iodo-2-furancarboxylic acid, followed by the addition of acryloyl chloride and potassium cyanide. The resulting product is purified through column chromatography.

Scientific Research Applications

2-cyano-N-(2,3-dimethylphenyl)-3-(5-iodo-2-furyl)acrylamide has been studied for its potential applications in various fields of scientific research. It has been found to exhibit anti-inflammatory, anti-cancer, and anti-viral properties. It has also been studied for its potential use in the development of new drugs and as a tool for chemical biology research.

properties

IUPAC Name

(Z)-2-cyano-N-(2,3-dimethylphenyl)-3-(5-iodofuran-2-yl)prop-2-enamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H13IN2O2/c1-10-4-3-5-14(11(10)2)19-16(20)12(9-18)8-13-6-7-15(17)21-13/h3-8H,1-2H3,(H,19,20)/b12-8-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IZHQPDREDFATSQ-WQLSENKSSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=CC=C1)NC(=O)C(=CC2=CC=C(O2)I)C#N)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=C(C(=CC=C1)NC(=O)/C(=C\C2=CC=C(O2)I)/C#N)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H13IN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

392.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(2Z)-2-cyano-N-(2,3-dimethylphenyl)-3-(5-iodofuran-2-yl)prop-2-enamide

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